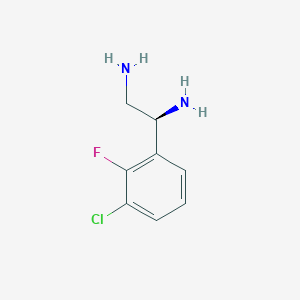

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine

Description

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral amine featuring a substituted phenyl ring with chlorine and fluorine atoms at the 3- and 2-positions, respectively. The ethane-1,2-diamine backbone is common in coordination chemistry and pharmaceutical intermediates, where stereochemistry and substituent effects are critical .

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |

InChI Key |

NMVRCSZPWAPRAY-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Formation of Chiral Sulfinamide Intermediate

- The ketone precursor 1-(3-chloro-2-fluorophenyl)ethanone undergoes condensation with (R)- or (S)-2-methylpropane-2-sulfinamide in tetrahydrofuran (THF) with tetraethoxytitanium as a Lewis acid catalyst at 70 °C overnight.

- This step yields a chiral sulfinyl imine intermediate with high yield (~96%), which is crucial for controlling stereochemistry in subsequent transformations.

- The intermediate is typically obtained as a light yellow oil and used directly in the next step without purification.

Reductive Amination to Introduce Diamine Functionality

- The sulfinyl imine intermediate is subjected to reductive amination using reducing agents such as sodium borohydride or lithium aluminum hydride.

- This reduction converts the imine to the corresponding chiral amine, introducing the ethane-1,2-diamine moiety.

- The reaction conditions are carefully controlled (e.g., low temperatures around 0 °C to −8 °C) to maintain stereochemical integrity and optimize yield.

Protection and Deprotection Strategies

- Amines are often protected using common protecting groups to prevent side reactions during multi-step synthesis.

- Protecting groups such as Boc (tert-butyloxycarbonyl) or sulfinyl groups are introduced and later removed under mild acidic or basic conditions.

- These steps ensure selective reactions at desired sites and improve overall purity and yield of the final product.

Alternative Synthetic Routes

One-Pot Multi-Step Procedures

- Some methods employ telescoped one-pot reactions combining Darzens reaction and reductive amination to streamline synthesis.

- For example, epoxysulfone intermediates generated from chloromethyl phenyl sulfone and aldehydes can be directly converted to vicinal diamines by reaction with amines and subsequent reduction.

- This approach reduces purification steps and enhances efficiency but requires precise control of reaction conditions.

Use of Aldehydes and Ethylenediamine Derivatives

- Ethylenediamine reacts with aromatic aldehydes to form diimine ligands, which can be further reduced to diamines.

- This method is useful for preparing diamine-based ligands and can be adapted for halogenated aromatic systems.

- Reaction conditions typically involve stirring in ethanol at room temperature, followed by precipitation and filtration to isolate products.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfinamide formation | 1-(3-chloro-2-fluorophenyl)ethanone + (R)-sulfinamide, THF, 70 °C, overnight | 96 | High stereoselectivity, intermediate used directly |

| Reductive amination | NaBH4 or LiAlH4, 0 °C to −8 °C, 8 h | 70–85 | Maintains chirality, careful temperature control |

| One-pot Darzens + reduction | t-BuONa, chloromethyl phenyl sulfone, DCE, amine, NaBH4 | 60–75 | Streamlined synthesis, requires TLC monitoring |

| Aldehyde + ethylenediamine | Ethanol, room temperature, 3 h | 80–85 | Simple, mild conditions, suitable for ligand synthesis |

Analytical Characterization and Purity

- The intermediates and final product are characterized by NMR spectroscopy (^1H and ^13C NMR), mass spectrometry, and melting point analysis.

- Chiral purity is assessed by chiral HPLC or optical rotation measurements.

- Typical NMR solvents include CDCl3, DMSO-d6, and acetone-d6.

- The presence of chlorine and fluorine substituents affects chemical shifts and coupling patterns in NMR spectra, aiding in structural confirmation.

Research Findings and Practical Considerations

- The halogen substituents (Cl and F) on the phenyl ring enhance the compound’s reactivity and potential biological activity.

- The chiral center is critical for the compound’s interaction with biological targets, influencing pharmacological properties.

- Industrial synthesis may employ continuous flow reactors and catalytic processes to improve scalability and cost-effectiveness.

- Protecting group strategies and reaction optimization are essential to maximize yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro compounds, or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as alkoxides or thiolates.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can modify the amine functionalities.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine and its analogs:

*Estimated molecular weight based on substituent contributions.

Key Observations :

- Halogen Effects: Chlorine and fluorine substituents increase molecular weight compared to non-halogenated analogs (e.g., 4-ethyl derivative, 164.25 g/mol ). The trifluoromethyl group further elevates molecular weight (e.g., 238.64 g/mol in the 5-chloro analog ).

- Hazard Profile : The 4-fluoro analog (CAS 1212928-57-8) exhibits acute toxicity (H302), skin corrosion (H314), and respiratory irritation (H335) , suggesting similar hazards for the target compound due to shared halogenated motifs.

Biological Activity

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound notable for its chiral center, which imparts optical activity. Its molecular formula is , and it has a molecular weight of approximately 188.63 g/mol. The presence of halogen substituents—specifically chlorine and fluorine—enhances its reactivity and potential biological activity, making it a candidate for pharmaceutical applications.

Structural Features

The compound's structure includes:

- Chiral Center : Contributes to its unique biological interactions.

- Halogen Substituents : The chlorine and fluorine atoms significantly influence the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.63 g/mol |

| Chirality | (1S) |

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate critical biological pathways, thereby influencing therapeutic outcomes.

Research indicates that the halogen substituents enhance the compound's binding affinities towards target proteins or enzymes. This specificity is crucial for its potential use in drug development, where efficacy and selectivity are paramount.

Case Studies and Research Findings

Recent studies have explored the biological properties of this compound in various contexts:

- Antimicrobial Activity : In vitro tests demonstrated that compounds with similar structures exhibit significant antimicrobial effects against Gram-negative bacteria, including Pseudomonas aeruginosa and Corynebacterium violaceum. For instance, compounds derived from diamines showed reductions in biofilm formation and bacterial viability at concentrations around 100 µM .

- Pharmacological Potential : A study focusing on hybrid compounds synthesized from this diamine highlighted its potential as a precursor in the development of new pharmaceuticals targeting various diseases, including cancer and bacterial infections .

- Molecular Docking Studies : Molecular docking assessments have shown promising results when this compound was tested against specific protein targets associated with diseases like breast cancer and COVID-19 . These studies suggest that the compound may inhibit key enzymes involved in disease progression.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Enantiomer with opposite chirality | Different biological activity due to chirality |

| 1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | Reduced reactivity compared to halogenated versions |

| 1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine | Similar halogen substitution | Enhanced binding affinity towards specific targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.